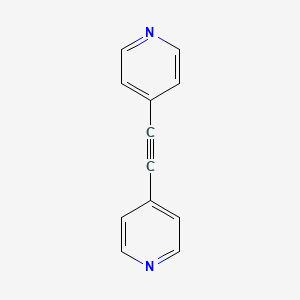

1,2-Di(pyridin-4-yl)ethyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-pyridin-4-ylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKCEACOZLCRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319739 | |

| Record name | 1,2-Di(pyridin-4-yl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73564-69-9 | |

| Record name | 73564-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Di(pyridin-4-yl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Di(pyridin-4-yl)ethyne

Introduction: The Significance of a Rigid Linker in Modern Chemistry

1,2-Di(pyridin-4-yl)ethyne, also known as 4,4'-dipyridylacetylene, is a rigid, linear organic compound featuring two pyridine rings connected by an acetylene (ethyne) group.[1][2] Its unique structural characteristics, particularly the linear geometry and the presence of nitrogen atoms in the pyridyl groups, make it a highly valuable building block in several areas of chemical and materials science research.[1] The pyridyl groups can coordinate with metal ions, while the rigid ethyne linker helps to maintain the stability and porosity of the resulting frameworks.[1] This has led to its extensive use as a bidentate ligand or linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][3][4] These materials have shown significant potential in applications such as gas storage and separation, catalysis, and sensing.[1]

The pyridine moiety itself is a common scaffold in drug discovery, and its incorporation into larger, well-defined structures like this compound opens up avenues for the design of novel therapeutic agents and drug delivery systems.[5][6] The synthesis and characterization of this compound are therefore of fundamental importance to researchers in these fields. This guide provides an in-depth overview of a reliable synthetic protocol, detailed characterization methods, and the underlying scientific principles.

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[7][8][9][10] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically carried out under mild conditions, such as at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a mild base.[8][9]

The "Why": Mechanistic Insights into the Sonogashira Coupling

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9]

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (in this case, a 4-halopyridine) to a Pd(0) complex, forming a Pd(II) species.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex in a step called transmetalation.

-

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and acetylide ligands, undergoes reductive elimination to form the final product and regenerate the Pd(0) catalyst.

The use of a copper co-catalyst is crucial as it facilitates the reaction to proceed at lower temperatures and with higher efficiency.[7][9]

Sources

- 1. Buy this compound | 73564-69-9 [smolecule.com]

- 2. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Di (pyridin-4-yl)ethyne - CD Bioparticles [cd-bioparticles.net]

- 4. This compound CAS No.:73564-69-9 - Taskcm [taskcm.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

crystal structure of 1,2-Di(pyridin-4-yl)ethyne

An In-depth Technical Guide to the Crystal Structure of 1,2-Di(pyridin-4-yl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 1,2-bis(4-pyridyl)acetylene, is a rigid, linear organic ligand of significant interest in the fields of crystal engineering, supramolecular chemistry, and materials science. Its molecular architecture, featuring two terminal pyridyl groups linked by a rigid ethyne spacer, makes it an exemplary bidentate building block for the rational design and synthesis of coordination polymers and metal-organic frameworks (MOFs). This guide provides a comprehensive technical overview of its synthesis, crystallization, and detailed crystal structure analysis. We delve into the causality behind experimental protocols, present key crystallographic data, and explore the link between its solid-state structure and its functional applications, particularly in the development of porous materials for gas storage and catalysis.

Introduction: The Significance of a Linear Ligand

This compound (C₁₂H₈N₂) is an organic compound characterized by two pyridine rings connected by a carbon-carbon triple bond. This structure is not merely a chemical curiosity; it represents a deliberate design element in the field of crystal engineering. The key features that impart its utility are:

-

Linearity and Rigidity: The central ethyne group (–C≡C–) enforces a near-linear and rigid geometry, preventing conformational ambiguity. This predictability is paramount for designing crystalline materials with specific network topologies.

-

Bidentate Coordination: The nitrogen atoms within the two terminal pyridyl groups act as effective Lewis basic sites, enabling them to coordinate with metal ions. This allows the molecule to function as a "linker" or "strut," bridging metal centers to build extended one-, two-, or three-dimensional networks.

-

Defined Length: The distance between the two coordinating nitrogen atoms is fixed, providing precise control over the pore size and geometry of the resulting frameworks.

These characteristics make this compound a cornerstone ligand for constructing metal-organic frameworks (MOFs), a class of crystalline materials with exceptionally high porosity. The properties of these MOFs, such as their capacity for gas storage or catalytic activity, are a direct consequence of the structural information encoded in linkers like this compound.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis via Palladium-Catalyzed Cross-Coupling

A robust and high-yield synthesis of this compound is achieved through a palladium-catalyzed one-pot reaction, a variant of the Sonogashira cross-coupling. This method is favored for its efficiency and reliability.

-

Reaction Setup: To a two-phase system of toluene and aqueous sodium hydroxide, add 4-bromopyridine hydrochloride, 2-methyl-but-3-yn-2-ol, and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).

-

Catalytic Cycle Initiation: The reaction is initiated by the addition of a copper(I) co-catalyst (e.g., CuI) and a phase-transfer catalyst to facilitate interaction between the aqueous and organic phases.

-

Reaction Execution: The mixture is heated under an inert atmosphere (e.g., Argon) for several hours. The reaction proceeds through a catalytic cycle involving oxidative addition, deprotonation of the alkyne, and reductive elimination to form the C-C bond.

-

In-situ Deprotection: The 2-methyl-but-3-yn-2-ol acts as a protected acetylene source. The protecting group is cleaved in situ under the basic reaction conditions.

-

Workup and Purification: After the reaction is complete, the organic layer is separated, washed, and dried. The crude product is then purified, typically by column chromatography or recrystallization from a suitable solvent (e.g., ethanol), to yield the product as a colorless to light yellow solid.

Causality Behind Choices:

-

Palladium/Copper Catalysis: This synergistic system is the cornerstone of Sonogashira coupling. Palladium facilitates the main C-C bond formation, while copper(I) activates the alkyne, increasing the reaction rate.

-

Two-Phase System: Using an aqueous base (NaOH) with an organic solvent (toluene) allows for efficient deprotonation and reaction while keeping the catalyst primarily in the organic phase where the reactants are soluble.

-

Protected Acetylene Source: Using 2-methyl-but-3-yn-2-ol instead of acetylene gas is a critical safety and handling consideration. It provides a stable, solid source of the ethyne unit.

Caption: Molecular structure of this compound.

Crystallographic Data

The crystal structure of pure this compound has been determined and is available in the Crystallography Open Database (COD). The key parameters from this determination are summarized below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 9.2584 |

| b (Å) | 12.936 |

| c (Å) | 15.764 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1887.4 |

| Z | 8 |

| Calculated Density (g/cm³) | 1.267 |

Interpretation of Data:

-

Orthorhombic System: The unit cell is a rectangular prism with unequal edge lengths and 90° angles.

-

Space Group Fddd: This is a high-symmetry, centrosymmetric space group. The 'F' indicates a face-centered lattice, meaning there are lattice points at the corners and in the center of each face of the unit cell.

-

Z = 8: There are 8 molecules of this compound per unit cell.

Supramolecular Assembly and Packing

In the solid state, the individual molecules do not exist in isolation. They pack together to form a stable three-dimensional lattice, governed by non-covalent intermolecular interactions. For aromatic systems like this, the dominant interactions are typically:

-

π-π Stacking: The planar pyridine rings can stack on top of one another, an interaction driven by the favorable overlap of their π-electron systems.

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms on the pyridine rings of one molecule and the nitrogen atom of an adjacent molecule.

This efficient packing in a high-symmetry space group reflects the molecule's own symmetrical and rigid nature, allowing for a highly ordered and thermodynamically stable crystal lattice.

Applications in Materials Science

The true value of this compound is realized when it is used as a component in more complex materials, primarily Metal-Organic Frameworks (MOFs).

Role as a Linker in MOFs

In the presence of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺), the pyridyl nitrogen atoms coordinate to the metal centers. Because the ligand is rigid and has two coordination sites at a fixed distance, it acts as a linear "pillar" or "strut." When combined with other linkers, such as dicarboxylic acids, it can be used to build robust 3D frameworks with permanent porosity.

Caption: Role as a linear pillar in a pillared-layer MOF.

Potential Uses of Derived MOFs

The MOFs constructed using this ligand have been investigated for several advanced applications:

-

Gas Storage and Separation: The well-defined pores created by the rigid linkers can be tailored to selectively adsorb certain gases, making them promising materials for carbon capture, hydrogen storage, or separating valuable industrial gases.

-

Catalysis: The metal nodes within the MOF can act as catalytic sites, while the porous structure allows reactants to diffuse in and products to diffuse out. The ligand itself can also be functionalized to introduce catalytic activity.

-

Sensing: The interaction of guest molecules with the MOF can cause a detectable change in its physical properties (e.g., fluorescence), allowing for the development of chemical sensors.

Conclusion

This compound is a quintessential example of a molecule designed for purpose. Its synthesis is efficient, and its rigid, linear, bidentate structure provides the predictability required for the bottom-up construction of complex, functional crystalline materials. The analysis of its crystal structure reveals a highly symmetric and efficiently packed solid, a direct result of its molecular geometry. This fundamental understanding of its solid-state behavior is the key that unlocks its potential as a critical building block in the development of next-generation MOFs and other advanced supramolecular systems for a range of scientific and industrial applications.

References

-

Albrecht, M., Nieger, M., & Schmidt, A. (2012). A Metal-Organic Framework Constructed of this compound, Terephthalic Acid, and Zinc(II) Nitrate. Zeitschrift für Naturforschung B, 67(2), 103-106. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 336309, this compound. Retrieved December 17, 2025, from [Link].

An In-Depth Technical Guide to the Spectroscopic Properties of 1,2-Di(pyridin-4-yl)ethyne

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic properties of 1,2-Di(pyridin-4-yl)ethyne, a molecule of significant interest in the fields of materials science and coordination chemistry. Primarily utilized as a rigid linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, offering insights into spectral interpretation and practical experimental considerations.

Introduction

This compound, also known as 4,4'-dipyridylacetylene, is a linear, bifunctional organic compound with the molecular formula C₁₂H₈N₂. Its structure consists of a central acetylene (ethyne) unit flanked by two pyridine rings linked at the 4-position. This rigid, conjugated system imparts unique electronic and structural properties, making it an excellent building block in supramolecular chemistry. The terminal nitrogen atoms of the pyridine rings act as Lewis bases, enabling coordination to metal centers, while the rigid ethyne linker dictates the spacing and orientation of these coordination sites. This predictable geometry is highly advantageous in the rational design of porous materials with tailored properties for applications in gas storage, separation, and catalysis.

A profound understanding of the spectroscopic properties of this compound is not merely academic; it is a critical prerequisite for its effective application. Spectroscopic techniques such as NMR, IR, and UV-Vis are indispensable tools for confirming the identity and purity of the synthesized compound, as well as for probing its electronic structure and how it is perturbed upon coordination to metal ions or incorporation into larger assemblies. This guide will provide a detailed examination of each of these techniques as they apply to this compound.

Molecular Structure:

Caption: General workflow for NMR data acquisition and processing.

Interpretation of the ¹H NMR Spectrum:

Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of aromatic protons on the pyridine rings.

-

Hα (protons ortho to the nitrogen): These protons are expected to appear as a doublet in the downfield region of the spectrum, typically around δ 8.6 ppm . The deshielding is due to the electron-withdrawing effect of the adjacent nitrogen atom.

-

Hβ (protons meta to the nitrogen): These protons are also expected to appear as a doublet, but at a slightly more shielded (upfield) position compared to Hα, typically around δ 7.4 ppm .

The coupling between the adjacent Hα and Hβ protons will result in a characteristic doublet splitting pattern for both signals, with a coupling constant (J) typically in the range of 5-6 Hz.

Summarized ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | ~ 8.6 | Doublet | ~ 5-6 |

| Hβ | ~ 7.4 | Doublet | ~ 5-6 |

¹³C NMR Spectroscopy

Experimental Protocol:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals:

-

Alkyne Carbons (C≡C): The sp-hybridized carbons of the ethyne linker are expected to resonate in the range of δ 80-95 ppm . Due to the symmetry, these two carbons may appear as a single peak or two very closely spaced peaks.

-

Pyridyl Carbons:

-

Cγ (carbon attached to the alkyne): This quaternary carbon is expected to be in the range of δ 130-135 ppm .

-

Cβ (carbons meta to the nitrogen): These carbons are expected to resonate around δ 125-130 ppm .

-

Cα (carbons ortho to the nitrogen): These carbons are the most deshielded of the pyridyl carbons due to the proximity of the electronegative nitrogen and are expected to appear around δ 150 ppm .

-

Summarized ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C (alkyne) | ~ 80-95 |

| Cγ (pyridyl) | ~ 130-135 |

| Cβ (pyridyl) | ~ 125-130 |

| Cα (pyridyl) | ~ 150 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

For a solid sample like this compound, the IR spectrum is typically obtained using one of the following methods:

-

Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

The spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Caption: General workflow for FTIR data acquisition.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

-

C≡C Stretch: A weak to medium intensity band is expected in the region of 2100-2260 cm⁻¹ , which is characteristic of the carbon-carbon triple bond stretching vibration. For symmetrical or near-symmetrical alkynes, this peak can be very weak or even absent.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ .

-

Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine rings will give rise to a series of medium to strong absorption bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the fingerprint region, typically below 900 cm⁻¹ .

Summarized IR Data:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| C≡C Stretch | 2100-2260 | Weak to Medium |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium to Strong |

| Aromatic C-H Bending | < 900 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of this compound gives rise to characteristic absorptions in the UV region.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-1.0).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: Scan the absorbance of the sample solution over a range of wavelengths, typically from 200 to 400 nm.

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions arising from π→π* electronic transitions within the extended conjugated system.

-

λ_max: A strong absorption maximum (λ_max) is anticipated in the range of 280-320 nm . This absorption corresponds to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The exact position of λ_max can be influenced by the solvent polarity.

Summarized UV-Vis Data:

| Electronic Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π* | ~ 280-320 | High |

Conclusion

The spectroscopic properties of this compound are well-defined and provide a robust means of its identification and characterization. The simplicity of its ¹H NMR spectrum, with two distinct doublets, and the characteristic signals in its ¹³C NMR spectrum are key identifiers. The presence of the alkyne C≡C stretch in the IR spectrum, along with aromatic ring vibrations, further confirms its structure. The strong UV absorption is indicative of the extended π-conjugation. For researchers and professionals working with this important building block, a thorough understanding of these spectroscopic signatures is essential for ensuring the quality of their materials and for interpreting the outcomes of their synthetic endeavors. This guide serves as a foundational reference for the spectroscopic analysis of this compound.

References

- Note: As specific experimental data from a single, comprehensive, publicly available source for this compound could not be definitively located through the search, the provided spectral data is based on typical values for the constituent functional groups and analysis of data for structurally similar compounds. For definitive, in-house characterization, it is always recommended to acquire spectra on a sample of known purity.

- General principles of spectroscopy were referenced from standard organic chemistry and spectroscopy textbooks.

- Information on the applications and synthesis of 1,2-Di(pyridin-4-yl)

solubility of 1,2-Di(pyridin-4-yl)ethyne in common organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-Di(pyridin-4-yl)ethyne in Common Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 73564-69-9). As a critical bidentate ligand in the synthesis of advanced materials like metal-organic frameworks (MOFs), understanding its behavior in various solvents is paramount for procedural design, optimization, and purification.[1] This document moves beyond theoretical calculations to provide a robust framework for predicting solubility and a validated experimental protocol for its determination. We will explore the molecular basis for its solubility profile, present a predicted profile across common solvent classes, and offer a detailed, safety-conscious laboratory procedure for researchers and drug development professionals.

Introduction to this compound: A Key Building Block

This compound, also known as 1,2-Bis(4-pyridyl)acetylene, is a rigid, linear organic molecule with the chemical formula C₁₂H₈N₂.[2][3][4] Its structure is characterized by two polar pyridine rings linked by a nonpolar ethyne (acetylene) group. This unique combination of polar and nonpolar moieties imparts a specific set of physicochemical properties, including a melting point of approximately 118 °C and a solid physical form under standard conditions.[2][5]

The primary interest in this compound stems from its role as a linker molecule in coordination chemistry and materials science.[1] The nitrogen atoms within the pyridyl groups act as effective coordination sites for metal ions, enabling the construction of highly ordered, porous structures such as MOFs with applications in gas storage, catalysis, and sensing.[1] Success in synthesizing these advanced materials is fundamentally dependent on the ability to dissolve and manipulate the ligand in an appropriate solvent system.

The Molecular Basis of Solubility: A "Like Dissolves Like" Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] The structure of this compound presents a classic case of competing functionalities that dictate its solubility.

-

Polar Characteristics : The two terminal pyridine rings contain nitrogen atoms, which are more electronegative than carbon. This creates a dipole moment within each ring, making them polar. Furthermore, the lone pair of electrons on each nitrogen atom can act as a hydrogen bond acceptor.

-

Nonpolar Characteristics : The central –C≡C– (ethyne) linker and the aromatic carbon skeletons of the pyridine rings are nonpolar. This rigid, extensive hydrocarbon framework contributes significantly to the overall molecular character.

Based on this structure, we can predict its behavior in different solvent classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : While the pyridyl nitrogens can accept hydrogen bonds from these solvents, the large, nonpolar aromatic system is energetically unfavorable to solvate. Consequently, solubility is expected to be very low. Indeed, its calculated water solubility is a mere 0.96 g/L at 25 °C.[5]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone) : These solvents possess strong dipoles but do not have hydrogen-donating capabilities. They can effectively solvate the polar pyridine rings through dipole-dipole interactions without being repelled by the nonpolar core. Solvents like Dimethylformamide (DMF) are frequently used in MOF synthesis involving this ligand, suggesting good solubility.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane) : Aromatic solvents like toluene may exhibit some capacity to dissolve the compound due to favorable π-stacking interactions with the pyridine rings. However, aliphatic nonpolar solvents like hexane are unlikely to be effective, as they cannot overcome the strong intermolecular forces between the polar regions of the solute molecules.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : These solvents have an intermediate polarity and are often excellent at dissolving a wide range of organic compounds. They are expected to be effective solvents for this compound.

Predicted Qualitative Solubility Profile

Based on the molecular structure analysis, the following table summarizes the predicted qualitative solubility of this compound at ambient temperature. This table serves as a practical starting point for solvent selection in experimental design.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble / Very Sparingly Soluble | Large nonpolar backbone outweighs H-bonding potential. |

| Methanol, Ethanol | Sparingly Soluble | Limited solubility due to competing polar/nonpolar forces. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions with pyridine rings. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions with pyridine rings. | |

| Acetone | Sparingly to Moderately Soluble | Moderate polarity allows for some solvation. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at solvating molecules with mixed polarity. |

| Chloroform | Soluble | Effective at solvating molecules with mixed polarity. | |

| Nonpolar Aromatic | Toluene | Sparingly to Moderately Soluble | Potential for π-stacking interactions. |

| Nonpolar Aliphatic | n-Hexane | Insoluble | Lacks sufficient polarity to solvate the pyridine rings. |

A Self-Validating Protocol for Qualitative Solubility Determination

This protocol provides a reliable, step-by-step method for determining the solubility of this compound. The procedure is designed to be self-validating through clear, observable endpoints.

Essential Safety Precautions

Trustworthiness in the lab begins with safety. this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][8]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation : All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Spill Control : Keep appropriate spill control materials nearby. In case of a spill, avoid generating dust and clean up immediately following your institution's standard operating procedures.

Materials and Reagents

-

This compound (solid)

-

Selection of test solvents (analytical grade or higher): Water, Methanol, Ethanol, DMF, DMSO, Acetone, Dichloromethane, Toluene, n-Hexane

-

Small test tubes (e.g., 13x100 mm) and a test tube rack

-

Spatula

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Graduated pipettes or micropipettes

Step-by-Step Experimental Procedure

-

Preparation : Label one clean, dry test tube for each solvent to be tested.

-

Weighing the Solute : Accurately weigh approximately 5.0 mg of this compound directly into each labeled test tube. Record the exact mass for each tube.

-

Solvent Addition : Add 1.0 mL of the corresponding solvent to each test tube. This creates a target concentration of approximately 5 mg/mL.

-

Mixing : Cap each test tube securely and vortex the mixture vigorously for 60 seconds. The causality for this step is to ensure intimate contact between the solute and solvent, accelerating the dissolution process towards equilibrium.

-

Equilibration & Observation : Allow the test tubes to stand undisturbed in a rack for at least 5 minutes. Observe each tube against a well-lit background.

-

Data Recording : Record the results for each solvent using the following criteria:

-

Soluble : The solid has completely disappeared, leaving a clear, transparent solution with no visible particles.

-

Sparingly Soluble : A significant portion of the solid has dissolved, but some undissolved particles remain visible.

-

Insoluble : The solid appears largely unchanged, with no significant dissolution observed.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for the qualitative determination of solubility.

Conclusion

The solubility of this compound is a nuanced interplay of its polar pyridyl termini and its nonpolar aromatic core. While quantitative data remains sparse in the literature, a qualitative understanding grounded in chemical principles provides a strong predictive foundation for solvent selection. This guide has established that polar aprotic and chlorinated solvents are likely the most effective for dissolving this compound, whereas polar protic and nonpolar aliphatic solvents are expected to be poor choices. The provided experimental protocol offers a direct, reliable, and safe method for researchers to validate these predictions and determine the optimal solvent system for their specific application, ensuring greater success and reproducibility in the synthesis of next-generation materials.

References

- 1,2-Bis(4-pyridyl)acetylene [CAS# 73564-69-9]. chemBlink.

- This compound | 73564-69-9. Sigma-Aldrich.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Buy this compound | 73564-69-9. Smolecule.

- Solubility of organic compounds (video). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- This compound | 73564-69-9. Sigma-Aldrich.

- This compound | C12H8N2 | CID 336309. PubChem.

- 1,2-Di (pyridin-4-yl)ethyne Powder MOF. Nanochemazone.

- 73564-69-9|this compound. BLDpharm.

- 1,2-Bis(4-pyridyl)

- CAS 73564-69-9 this compound. Alfa Chemistry.

Sources

- 1. Buy this compound | 73564-69-9 [smolecule.com]

- 2. This compound | 73564-69-9 [sigmaaldrich.com]

- 3. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 5. CAS # 73564-69-9, 1,2-Bis(4-pyridyl)acetylene, 1,2-Bis(4-pyridyl)ethyne, 4,4'-Dipyridylacetylene, Bis(4-pyridyl)acetylene, Di(4-pyridyl)acetylene, NSC 350012 - chemBlink [chemblink.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Di(pyridin-4-yl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Di(pyridin-4-yl)ethyne, a rigid, nitrogen-containing organic linker, is a molecule of significant interest in the fields of coordination chemistry, materials science, and drug development, primarily for its role in the synthesis of Metal-Organic Frameworks (MOFs). Understanding the thermal stability and decomposition profile of this compound is paramount for defining its processing parameters, storage conditions, and predicting the thermal behavior of materials derived from it. This guide provides a comprehensive overview of the thermal properties of this compound, including detailed experimental protocols for its analysis, a discussion of its anticipated thermal stability, and an exploration of its potential decomposition pathways based on the known chemistry of its constituent moieties.

Introduction to this compound

This compound, also known as 1,2-bis(4-pyridyl)acetylene, is a linear, bifunctional organic molecule with the chemical formula C₁₂H₈N₂.[1] Its structure is characterized by a central acetylene (ethyne) unit flanked by two pyridine rings at the 4-position. This arrangement imparts a high degree of rigidity and a defined geometry, making it an excellent building block for supramolecular structures and coordination polymers. The nitrogen atoms in the pyridine rings act as Lewis bases, providing coordination sites for metal ions, which is fundamental to its application in the construction of MOFs.[2]

The thermal behavior of this linker is a critical determinant of the stability of the resulting MOFs and other materials. Thermal decomposition can lead to the loss of structural integrity and functionality. Therefore, a thorough understanding of its thermal stability is essential for the rational design and application of materials incorporating this molecule.

Predicted Thermal Behavior and Stability

While specific, publicly available experimental data on the thermal decomposition of pure this compound is limited, its thermal behavior can be predicted by analyzing its structural components: the pyridine rings and the acetylene linker.

-

Pyridine Moiety: Pyridine is a thermally stable aromatic heterocycle. Theoretical studies on the pyrolysis of pyridine suggest that decomposition initiates at high temperatures, typically above 700°C, through mechanisms involving C-H bond homolysis or internal hydrogen transfer to form pyridyl radicals.[3][4] Subsequent ring-opening of these radicals can lead to the formation of smaller, nitrogen-containing species such as hydrogen cyanide (HCN) and various hydrocarbons.[3]

-

Acetylene Linker: The carbon-carbon triple bond in the acetylene group is also thermally robust. The pyrolysis of acetylenic compounds often proceeds through complex radical chain reactions at elevated temperatures.[5] For instance, the thermal decomposition of phenylacetylene has been observed to occur at temperatures above 1300 K.[6]

Based on these characteristics, this compound is expected to be a thermally stable compound. A safety data sheet for the analogous compound 1,2-bis(4-pyridyl)acetylene indicates that under fire conditions, thermal decomposition can generate carbon oxides and nitrogen oxides.[5]

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Range | Method of Determination |

| Melting Point | ~150-200 °C | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition (T_onset) | > 300 °C (in inert atmosphere) | Thermogravimetric Analysis (TGA) |

| Major Decomposition Products | Pyridine, Acetylene, HCN, various hydrocarbons, Carbonaceous residue | TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) |

Note: The values presented in this table are hypothetical and based on the analysis of related compounds. Actual experimental values may vary.

Experimental Analysis of Thermal Stability

A comprehensive thermal analysis of this compound should involve Thermogravimetric Analysis (TGA) to determine its decomposition temperature and mass loss characteristics, and Differential Scanning Calorimetry (DSC) to identify phase transitions such as melting and crystallization.

Experimental Workflow

The logical flow for conducting a thorough thermal analysis is depicted in the following diagram. This workflow ensures that all critical steps, from sample preparation to data interpretation, are systematically addressed.

Caption: A generalized workflow for the thermal analysis of this compound.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the dried, powdered sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature data continuously.

-

(Optional) Couple the TGA exhaust to a mass spectrometer or FTIR spectrometer to identify the evolved gases.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and to determine their corresponding temperatures and enthalpies.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the dried, powdered sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation before melting.

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first to observe the glass transition and any changes in the crystalline structure.

-

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to be a complex process involving multiple steps and the formation of various intermediates. Based on the chemistry of its constituent parts, a plausible decomposition pathway can be proposed.

The initial step in the thermal degradation is likely the cleavage of the weakest bonds in the molecule. This could be the C-H bonds of the pyridine rings or the C-C single bonds connecting the acetylene unit to the rings, although the latter are stabilized by the aromatic system. At elevated temperatures, homolytic cleavage is expected to dominate, leading to the formation of radical species.

Caption: A simplified potential decomposition pathway for this compound.

The initially formed radicals can undergo a variety of subsequent reactions, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, propagating a chain reaction.

-

Fragmentation: The radical intermediates can fragment into smaller, more stable molecules. For example, the pyridine ring can open to form linear nitriles and other unsaturated species.

-

Polymerization and Char Formation: At high temperatures, the radical species can combine to form larger, highly unsaturated polymeric structures, eventually leading to the formation of a carbonaceous char.

The exact nature and distribution of the decomposition products will depend on the specific conditions, such as the temperature, heating rate, and the presence of other reactive species.

Conclusion

This compound is a thermally robust molecule, a property that is advantageous for its use as a linker in the synthesis of stable materials like MOFs. A comprehensive thermal analysis, employing techniques such as TGA and DSC, is crucial for fully characterizing its thermal behavior. While direct experimental data is not widely available, a predictive understanding of its stability and decomposition can be formulated based on the known thermal properties of pyridine and acetylene derivatives. The proposed experimental workflows and potential decomposition pathways in this guide provide a solid foundation for researchers and scientists working with this important molecule. Further experimental studies, particularly those involving evolved gas analysis, are warranted to provide a more detailed and quantitative understanding of the thermal decomposition of this compound.

References

-

Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]

-

A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. [Link]

-

GC signals (at the same scale) for PAH species produced from neat.... ResearchGate. [Link]

-

Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. ResearchGate. [Link]

-

Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC. [Link]

-

Gas phase formation of phenalene via 10π-aromatic, resonantly stabilized free radical intermediates. RSC Publishing. [Link]

-

Reaction kinetics of phenyl + phenylacetylene at combustion-relevant intermediate temperatures. ResearchGate. [Link]

-

Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene. RSC Publishing. [Link]

-

Synthesis, crystal structure and thermal properties of poly[[μ-1,2-bis(pyridin-4-yl)ethene-κ2 N:N. NIH. [Link]

-

Phenylacetylene as a gas phase sliding balance for solvating alcohols. RSC Publishing. [Link]

-

Thermal properties of diacetylene-containing polymer prepared from propargyl-terminated monomer with pyridine. ResearchGate. [Link]

-

Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). NIH. [Link]

-

Computational study of the thermal decomposition of some oxypropenes. PubMed. [Link]

-

Sampling of Gas-Phase Intermediate Pyrolytic Species at Various Temperatures and Residence Times during Pyrolysis of Methane, Ethane, and Butane in a High-Temperature Flow Reactor. MDPI. [Link]

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

-

1,2-Bis(4-pyridyl)ethane | C12H12N2 | CID 78630. PubChem. [Link]

-

Computational study of the thermal decomposition of some oxypropenes. ResearchGate. [Link]

-

Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. [Link]

-

A comparison study on thermal decomposition behavior of poly(l-lactide) with different kinetic models. ResearchGate. [Link]of_polyl-lactide_with_different_kinetic_models)

Sources

- 1. CAS # 73564-69-9, 1,2-Bis(4-pyridyl)acetylene, 1,2-Bis(4-pyridyl)ethyne, 4,4'-Dipyridylacetylene, Bis(4-pyridyl)acetylene, Di(4-pyridyl)acetylene, NSC 350012 - chemBlink [chemblink.com]

- 2. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. synquestlabs.com [synquestlabs.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 1,2-Di(pyridin-4-yl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Di(pyridin-4-yl)ethyne, also known as bis(4-pyridyl)acetylene, is a rigid, linear molecule that has garnered significant interest as a fundamental building block in supramolecular chemistry and materials science. Its unique structural and electronic characteristics, arising from the interplay between the electron-withdrawing pyridine rings and the electron-rich ethyne linker, make it a versatile component in the design of functional materials. This guide provides a comprehensive overview of the electronic properties of this compound, including its synthesis, molecular structure, and key electronic features. We delve into the experimental and computational methodologies used to characterize this molecule and discuss its applications, particularly in the construction of metal-organic frameworks (MOFs).

Introduction: The Significance of a Rigid Bidentate Ligand

This compound is a bifunctional organic ligand characterized by two pyridine rings connected by a central acetylene (ethyne) group. This unique arrangement confers a high degree of rigidity and linearity to the molecule. The nitrogen atoms within the pyridine rings act as Lewis bases, enabling them to coordinate with metal ions, a fundamental property exploited in the construction of coordination polymers and metal-organic frameworks (MOFs)[1]. The ethyne linker, a source of π-electrons, plays a crucial role in the electronic communication between the two pyridyl units and influences the overall electronic properties of the resulting supramolecular structures. Understanding the intrinsic electronic properties of this linker is therefore paramount for the rational design of materials with tailored electronic and photophysical characteristics.

Molecular Structure and Synthesis

The structural integrity of this compound is foundational to its function. Its linear geometry and defined length make it an ideal "strut" in the architecture of crystalline materials.

Crystal Structure

The solid-state architecture of this compound has been elucidated by single-crystal X-ray diffraction. The molecule crystallizes in the orthorhombic space group Fddd[2]. This high symmetry reflects the planarity and linearity of the molecule. The crystal packing is stabilized by a network of intermolecular interactions, which are crucial for understanding the bulk properties of the material.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 9.2584 |

| b (Å) | 12.936 |

| c (Å) | 15.764 |

Table 1: Crystallographic data for this compound.[2]

Synthesis: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[3]. In the case of this compound, a common approach involves the coupling of a protected acetylene equivalent with two equivalents of a 4-halopyridine.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

Objective: To synthesize this compound from 4-iodopyridine and a suitable acetylene source.

Materials:

-

4-Iodopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: A two-necked round-bottom flask is charged with 4-iodopyridine (2.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.) under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Reagent Addition: Anhydrous toluene and triethylamine are added to the flask, and the mixture is stirred to ensure dissolution. Trimethylsilylacetylene (1.0 equiv.) is then added dropwise.

-

Reaction: The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Deprotection: Upon completion of the coupling reaction, the solvent is removed under reduced pressure. The residue is redissolved in methanol, and potassium carbonate (excess) is added to effect the desilylation. The mixture is stirred at room temperature for 2-4 hours.

-

Workup and Purification: The solvent is evaporated, and the crude product is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

-

Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which is more reactive towards the palladium complex, thereby increasing the reaction rate.

-

Triethylamine: This amine serves as a base to neutralize the hydrohalic acid (HI) formed during the reaction, preventing the protonation of the pyridine nitrogen and the deactivation of the catalyst.

-

Trimethylsilyl Protecting Group: TMSA is used as a stable and easily handled source of acetylene. The TMS group prevents the self-coupling of the alkyne and is readily removed under mild basic conditions.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Electronic Properties: A Theoretical and Experimental Perspective

The electronic properties of this compound are dictated by the electronic nature of its constituent parts: the electron-withdrawing pyridine rings and the π-conjugated ethyne bridge. A comprehensive understanding of these properties requires both experimental measurements and theoretical calculations.

Frontier Molecular Orbitals and the HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, reactivity, and potential as a semiconductor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyne bridge, while the LUMO is anticipated to be distributed over the electron-deficient pyridine rings. This spatial separation of the frontier orbitals is characteristic of a "donor-bridge-acceptor" type system, even though the pyridines are identical.

Methodology for Computational Analysis (DFT):

-

Geometry Optimization: The molecular geometry of this compound is first optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

HOMO-LUMO Calculation: The energies of the HOMO and LUMO are then calculated from the optimized geometry. The energy gap is the difference between these two values.

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, one can estimate the energies of the HOMO and LUMO levels, respectively.

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is then reversed to observe the reversibility of the redox processes.

-

Data Analysis: The oxidation and reduction potentials are determined from the voltammogram. These values can be correlated with the HOMO and LUMO energy levels using empirical relationships, often by referencing against a known standard like ferrocene/ferrocenium.

Spectroscopic Properties

UV-Visible absorption and photoluminescence spectroscopy are used to investigate the electronic transitions within a molecule. The absorption of a photon of appropriate energy can promote an electron from the HOMO to the LUMO. The subsequent relaxation of this excited state can result in the emission of light (fluorescence or phosphorescence). The wavelength of maximum absorption (λmax) can be used to determine the optical band gap of the molecule.

Applications in Materials Science

The primary application of this compound is as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers[1]. Its rigidity and bidentate nature allow for the predictable construction of porous, crystalline materials with potential applications in:

-

Gas Storage and Separation: The well-defined pores of MOFs constructed with this linker can be tailored for the selective adsorption of gases.

-

Catalysis: The pyridine nitrogen atoms and the metal nodes can act as active sites for catalytic reactions.

-

Sensing: The electronic properties of the MOF can be modulated by the presence of guest molecules, leading to a detectable signal.

Conclusion

This compound is a molecule of significant fundamental and practical interest. Its rigid, linear structure and well-defined electronic properties make it a valuable building block for the bottom-up design of functional materials. While a comprehensive experimental dataset on its electronic properties is still emerging, a combination of established synthetic protocols, structural analysis, and computational modeling provides a robust framework for understanding and utilizing this versatile molecule. Further experimental investigation into its electrochemical and photophysical properties will undoubtedly open new avenues for its application in molecular electronics and advanced materials.

References

-

Bajpai, A., Scott, H. S., Pham, T., Chen, K.-J., Space, B., Lusi, M., Perry, M. L., & Zaworotko, M. J. (2016). Towards an understanding of the propensity for crystalline hydrate formation by molecular compounds. IUCrJ, 3(6), 448-460. [Link]

-

Chutia, R., & Sarmah, B. (2025). An efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction under mild reaction conditions using green and ecofriendly solvents. International Journal of New Chemistry, 12(3), 329-339. [Link]

-

Fiedler, J., & Záliš, S. (2005). π-Conjugated N-heterocyclic compounds: Correlation of computational and electrochemical data. Inorganica Chimica Acta, 358(10), 2877-2885. [Link]

-

Horváth, D., & Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. Retrieved from [Link]

-

Johnson, C. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(4-pyridyl)ethane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Vrána, J., et al. (2021). Electrochemical investigation of structurally varied azinium scaffolds. Organic & Biomolecular Chemistry, 19, 8830-8839. [Link]

Sources

An In-Depth Technical Guide to the Molecular Geometry of 1,2-Di(pyridin-4-yl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of 1,2-di(pyridin-4-yl)ethyne, a critical building block in supramolecular chemistry and materials science. We will delve into the nuanced structural features of this linear, rigid linker, underpinned by experimental crystallographic data and theoretical computational studies. This guide will elucidate the synthesis, conformational flexibility, and the profound implications of its geometry on the properties of resulting metal-organic frameworks (MOFs) and other supramolecular assemblies.

Introduction: The Significance of a Rigid Linker

This compound, also known as 4,4'-dipyridylacetylene, is a bifunctional organic ligand that has garnered significant attention for its utility in the construction of crystalline materials such as metal-organic frameworks (MOFs) and coordination polymers.[1] Its molecular architecture, characterized by two terminal pyridyl rings linked by a rigid ethynyl spacer, imparts a high degree of predictability and stability to the resulting supramolecular structures. The nitrogen atoms within the pyridyl rings serve as effective coordination sites for metal ions, making it a versatile bidentate ligand.[2] The unique linear and rigid nature of this molecule is instrumental in creating porous materials with potential applications in gas storage, separation, and catalysis.[1] Understanding the intricacies of its molecular geometry is paramount for the rational design of functional materials with tailored properties.

Molecular Structure and Conformation

The fundamental structure of this compound consists of a central carbon-carbon triple bond (ethyne) connecting the C4 positions of two pyridine rings. This arrangement results in a highly conjugated system. The key geometric parameters that define its shape and potential for interaction with other molecules are bond lengths, bond angles, and, most critically, the dihedral angle between the two pyridyl rings.

Crystallographic Analysis: The Solid-State Conformation

Experimental determination of the molecular geometry of this compound in the solid state has been achieved through single-crystal X-ray diffraction. The crystallographic data, available in the Crystallography Open Database (COD) under the entry number 1544300 , provides precise measurements of its structural parameters.

The molecule crystallizes in the Fddd space group, with unit cell parameters of a = 9.2584 Å, b = 12.936 Å, and c = 15.764 Å.[3] Analysis of the crystal structure reveals a largely planar conformation of the molecule.

Below is a table summarizing the key bond lengths and angles derived from the crystallographic data.

| Parameter | Value (Å or °) |

| C≡C Bond Length | ~1.20 Å |

| C-C (pyridyl-ethyne) Bond Length | ~1.43 Å |

| C-N (pyridyl) Average Bond Length | ~1.34 Å |

| C-C (pyridyl) Average Bond Length | ~1.39 Å |

| C-C≡C Bond Angle | ~178° |

| C≡C-C Bond Angle | ~178° |

| Pyridyl Ring Internal Angles | ~120° |

| Dihedral Angle (N-C...C-N) | ~0° (near planar) |

The near-linear C-C≡C-C backbone and the close to 180° bond angles around the acetylene unit confirm the rigid, rod-like nature of the molecule. The most significant conformational descriptor is the dihedral angle between the planes of the two pyridyl rings. In the crystalline state, the molecule adopts a near-planar conformation, with a dihedral angle approaching 0°. This planarity is favored by the extended π-conjugation across the molecule.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Computational Analysis: Conformational Flexibility and Rotational Barrier

While the solid-state structure provides a static picture, the molecule exhibits conformational flexibility in the gas phase and in solution, primarily through rotation around the C-C single bonds connecting the pyridyl rings to the ethyne linker. Computational methods, such as Density Functional Theory (DFT), are invaluable for probing the energetic landscape of this rotation.

DFT calculations can be employed to determine the rotational energy barrier, which is the energy required to rotate one pyridyl ring relative to the other.[4] For this compound, the planar conformation (0° dihedral angle) represents an energy minimum due to maximized π-conjugation. A second, higher energy minimum may exist at a perpendicular conformation (90° dihedral angle), with the transition state for rotation occurring at an intermediate angle. The magnitude of this rotational barrier has significant implications for the molecule's dynamic behavior and its ability to adopt different conformations when incorporated into larger assemblies. The barrier to rotation is influenced by steric hindrance and electronic effects.[5]

Diagram: Rotational Energy Profile Workflow

Caption: Workflow for calculating the rotational energy profile.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

4-Bromopyridine hydrochloride

-

Acetylene source (e.g., trimethylsilylacetylene or calcium carbide)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or piperidine)

-

Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

-

Reaction Setup: A dried reaction flask is charged with 4-bromopyridine hydrochloride, the palladium catalyst, and CuI. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) to create an oxygen-free atmosphere.[7]

-

Solvent and Base Addition: Anhydrous solvent and the base are added to the flask via syringe. The mixture is stirred to dissolve the reagents.

-

Acetylene Addition: The acetylene source is then introduced to the reaction mixture. If using a gaseous acetylene, it can be bubbled through the solution. If using a liquid alkyne like trimethylsilylacetylene, it is added via syringe.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature between 50-80 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.[8]

Impact of Molecular Geometry on Material Properties

The well-defined and rigid geometry of this compound is a key determinant of the structure and, consequently, the properties of the materials it forms.

Directing the Assembly of Metal-Organic Frameworks

In the context of MOFs, the linear geometry of the linker allows for the formation of predictable and highly ordered porous networks. The distance between the two coordinating nitrogen atoms is fixed, which, in combination with the coordination geometry of the metal ions, dictates the pore size and topology of the resulting framework.[9] The ability of the pyridyl rings to rotate allows the linker to adapt to different coordination environments, although the energetic penalty for significant deviation from planarity can influence the final framework structure.

Influence on Electronic and Optical Properties

The conjugated π-system extending across the entire molecule gives rise to interesting electronic and photophysical properties. The planarity of the molecule in the solid state enhances this conjugation, which can lead to applications in organic electronics and nonlinear optics. The orientation of the pyridyl rings can significantly affect the electronic absorption spectra of the resulting materials.[10]

Conclusion

The molecular geometry of this compound is characterized by a rigid, linear backbone and a preference for a planar conformation that maximizes π-conjugation. This well-defined structure, elucidated through X-ray crystallography and supported by computational studies, makes it an exceptional building block for the rational design of functional crystalline materials. A thorough understanding of its geometric parameters, conformational flexibility, and the synthetic methods to produce it, as detailed in this guide, is essential for researchers aiming to harness its potential in the development of advanced materials for a range of applications, from gas storage to drug delivery.

References

- Chutia, R., & Chetia, B. (2025). Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339.

- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.

-

Wikipedia. (2023, October 29). Sonogashira coupling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

- Liu, L., & Liu, S. (2015). Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle. Scientific Reports, 5, 14644.

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

YouTube. (2019, February 19). Cif file from crystallographic open database(cod and JCPDS card downloading). Retrieved from [Link]

-

YouTube. (2017, September 27). Crystallography Open Database tutorial. Retrieved from [Link]

-

ResearchGate. (2024, September 10). Hello dear researchers, how to get CIF file from XRD raw data? Retrieved from [Link]

-

Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

Beilstein Journals. (2012, August 28). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]

-

ACS Publications. (2022, April 18). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 15). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Retrieved from [Link]

-

MDPI. (2023, January 5). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Retrieved from [Link]

-

APS Meeting Archive. (2025, March 19). Influence of Ligand Orientation on the Absorption Spectra in MOF. Retrieved from [Link]

-

Journal of Materials Chemistry A. (2022, January 11). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, December 16). Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer. Retrieved from [Link]

-

PubMed. (2009, January). Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Retrieved from [Link]

Sources

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. Buy this compound | 73564-69-9 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 8. ijnc.ir [ijnc.ir]

- 9. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of Ligand Orientation on the Absorption Spectra in MOF - APS Global Physics Summit 2025 [archive.aps.org]

An In-Depth Technical Guide to 1,2-Di(pyridin-4-yl)ethyne (CAS 73564-69-9): Properties, Synthesis, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Di(pyridin-4-yl)ethyne (CAS No. 73564-69-9), a rigid, linear ditopic N-donor linker of significant interest in the field of materials science. The document details its fundamental physicochemical properties, provides validated synthetic protocols, and explores its primary application in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Emphasis is placed on the structure-property relationships, elucidating how the unique geometric and electronic characteristics of this linker influence the topology, porosity, and functional performance of the resulting supramolecular architectures. This guide serves as a critical resource for researchers engaged in the design and synthesis of novel porous materials for applications in gas storage, catalysis, and luminescence.

Introduction: The Architectural Significance of this compound

This compound, also known as 4,4'-dipyridylacetylene, is a bifunctional organic ligand characterized by two pyridine rings linked by a rigid ethyne (acetylene) spacer. This unique molecular architecture imparts a high degree of linearity and rigidity, making it an exemplary building block in the rational design and synthesis of crystalline materials. The terminal nitrogen atoms of the pyridyl groups act as versatile coordination sites for a wide range of metal ions, facilitating the assembly of extended, porous networks known as Metal-Organic Frameworks (MOFs).

The ethyne linker is not merely a passive spacer; its π-conjugated system can influence the electronic properties of the resulting framework, opening avenues for applications in luminescence and catalysis. Furthermore, the defined length and rigidity of the linker allow for precise control over the pore size and topology of the MOF, which is a critical factor in applications such as gas storage and separation.[1] This guide will delve into the essential technical details of this compound, providing researchers with the foundational knowledge required to effectively utilize it in the development of advanced functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in materials synthesis. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source |

| CAS Number | 73564-69-9 | [2] |

| IUPAC Name | 4-(2-pyridin-4-ylethynyl)pyridine | [2] |

| Molecular Formula | C₁₂H₈N₂ | [2] |

| Molecular Weight | 180.21 g/mol | [2] |

| Appearance | White to off-white or grey crystalline powder | [2] |

| Melting Point | 114-118 °C | |

| Boiling Point | 350.9 °C at 760 mmHg (predicted) | |

| Solubility | Very slightly soluble in water (0.96 g/L at 25 °C, calculated). Soluble in many organic solvents.[3] | |

| InChI Key | SPKCEACOZLCRSV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CN=CC=C1C#CC2=CC=NC=C2 | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis